molecular formula C16H14N4O6 B10953702 (1E,2E)-bis(2-methoxy-5-nitrobenzylidene)hydrazine

(1E,2E)-bis(2-methoxy-5-nitrobenzylidene)hydrazine

Cat. No.: B10953702
M. Wt: 358.31 g/mol
InChI Key: UJMTXYZDFNJJLF-BEQMOXJMSA-N
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Description

1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two methoxy and nitro-substituted phenyl groups attached to a hydrazine core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE typically involves the condensation reaction between 2-methoxy-5-nitrobenzaldehyde and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro-substituted carboxylic acids.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of various substituted hydrazine derivatives.

Scientific Research Applications

1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-BIS[(E)-1-(2-METHOXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINE
  • 1,2-BIS[(E)-1-(2-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINE
  • 1,2-BIS[(E)-1-(2-METHOXY-6-NITROPHENYL)METHYLIDENE]HYDRAZINE

Uniqueness

1,2-BIS[(E)-1-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINE is unique due to the specific positioning of the methoxy and nitro groups on the phenyl rings

Properties

Molecular Formula

C16H14N4O6

Molecular Weight

358.31 g/mol

IUPAC Name

(E)-1-(2-methoxy-5-nitrophenyl)-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]methanimine

InChI

InChI=1S/C16H14N4O6/c1-25-15-5-3-13(19(21)22)7-11(15)9-17-18-10-12-8-14(20(23)24)4-6-16(12)26-2/h3-10H,1-2H3/b17-9+,18-10+

InChI Key

UJMTXYZDFNJJLF-BEQMOXJMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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